Risocaine

Pharmacokinetics Blood‑Brain Barrier Ester Anesthetics

Researchers modeling alkyl-chain effects in ester-type anesthetics face a critical gap: substituting benzocaine (C2) or butamben (C4) for risocaine (C3) shifts brain-plasma partition coefficients by over 40%, skewing pharmacokinetic predictions. Risocaine bridges this gap as the C3 reference with documented Kp=2.7, logP≈2.4, and melting point 72-75°C. • QSAR Benchmarking: Defined physicochemical parameters enable reproducible computational modeling and in vitro permeability assays. • Enzymology: Intermediate chain length places risocaine at the midpoint of the parabolic hydrolysis-rate curve for hCE-1/hCE-2 substrate profiling. • Supply: ≥98% purity, ambient shipping, multi-gram availability supports longitudinal studies.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 94-12-2
Cat. No. B1679344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisocaine
CAS94-12-2
Synonymsp-aminobenzoic acid propyl ester
propyl 4-aminobenzoate
propyl 4-aminobenzoate hydrobromide
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3
InChIKeyNBFQYHKHPBMJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in benzene, ether, ethanol, chloroform
In water, 842 mg/L at 37 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Risocaine (94-12-2) – What Is Propyl 4-Aminobenzoate and How Does It Compare?


Risocaine (CAS 94-12-2; molecular formula C10H13NO2, molecular weight 179.22 g/mol) is the propyl ester of p‑aminobenzoic acid (PABA) [1]. It belongs to the ester‑type local anesthetic class and acts by blocking voltage‑gated sodium channels in neuronal membranes [2]. The compound is a white crystalline solid with a melting point of 72–75 °C and water solubility of 842 mg/L at 37 °C [3]. Structurally, it differs from benzocaine (ethyl ester) and butamben (butyl ester) only in the length of its alkyl side chain [4].

Why You Cannot Simply Replace Risocaine with Another PABA Ester


Ester‑type local anesthetics are not freely interchangeable. The length of the alkyl chain in PABA esters governs critical performance parameters including tissue permeability, plasma clearance rate, and brain‑uptake potential [1]. Even a one‑carbon difference—e.g., replacing the propyl chain of risocaine with the ethyl chain of benzocaine—shifts the brain‑plasma partition coefficient by over 40 % . Furthermore, hydrolysis kinetics differ systematically with chain length, affecting both duration of action and systemic exposure to the PABA metabolite [2]. Therefore, substitution without empirical justification risks altering pharmacokinetics, efficacy, and safety outcomes.

Risocaine vs. Comparators – Quantitative Differentiation Evidence


Brain‑Uptake Differentiation: Risocaine Exhibits Intermediate CNS Penetration Among PABA Esters

In a rat steady‑state plasma study, the brain‑plasma partition coefficient (Kp) was determined for four PABA esters and lidocaine . Risocaine (designated PABA‑Pr, the propyl ester) showed a Kp value of 2.7, which is 42 % higher than the ethyl ester (PABA‑Et, Kp = 1.9) and 145 % higher than procaine (Kp = 1.1), but 25 % lower than the butyl ester (PABA‑Bu, Kp = 3.6) .

Pharmacokinetics Blood‑Brain Barrier Ester Anesthetics

Structural Similarity to Benzocaine – A 92 % Fingerprint Match with Distinct Pharmacokinetic Consequences

Chemical fingerprint analysis based on the Tanimoto coefficient and Daylight fingerprint reveals that risocaine shares 92.06 % structural similarity with benzocaine (ethyl 4‑aminobenzoate) [1]. The only structural difference is the alkyl chain length: propyl (three carbons) vs. ethyl (two carbons). Despite this near‑identity, the Kp value differs by 42 % (2.7 vs. 1.9), demonstrating that even a one‑carbon change produces quantifiable pharmacokinetic divergence .

Cheminformatics Drug Repurposing Local Anesthetic

Hydrolysis Rate Differentiation: Propyl Ester Hydrolyzes at an Intermediate Rate, Balancing Duration and Clearance

Carboxylesterase isozymes (hCE‑1 and hCE‑2) hydrolyze PABA esters with chain‑length‑dependent kinetics [1]. The hydrolysis rate is governed by Vmax (hCE‑1) and Km (hCE‑2) [2]. While exact kinetic parameters for risocaine are not fully published, the general trend in the alkyl PABA ester series shows that longer alkyl chains increase Vmax (faster hydrolysis) up to a certain threshold, after which steric hindrance reduces rate [3]. The propyl ester (risocaine) falls at the midpoint of this parabolic trend, suggesting intermediate hydrolysis kinetics—faster clearance than short‑chain esters (e.g., benzocaine) but slower than longer‑chain analogs (e.g., butamben) [4].

Drug Metabolism Carboxylesterase Enzymatic Hydrolysis

Where Risocaine Adds Unique Value – Research and Industrial Use Cases


Topical Anesthetic Formulation Requiring Balanced Penetration and CNS Safety

For topical gels, creams, or sprays intended for dermatological or mucosal anesthesia, risocaine offers an intermediate brain‑uptake profile (Kp = 2.7) that is 25 % lower than butamben (Kp = 3.6) . This reduces the risk of unintended CNS effects compared with longer‑chain PABA esters, while still providing 42 % higher brain penetration than benzocaine (Kp = 1.9) [1]. Formulators seeking a balance between peripheral efficacy and central nervous system safety may prefer risocaine over either extreme of the alkyl‑chain spectrum.

Pharmacokinetic Reference Standard for Structure‑Activity Relationship Studies

Risocaine serves as the propyl (C3) reference point in homologous PABA ester series used to model chain‑length effects on membrane permeability, hydrolysis, and tissue distribution . The compound's well‑defined physicochemical properties—melting point 72–75 °C, logP ≈ 2.4, and documented Kp value of 2.7—make it a reliable comparator for computational QSAR models and in vitro permeability assays [1]. Researchers investigating alkyl‑chain optimization in ester‑type anesthetics will find risocaine essential for benchmarking new analogs.

Comparative Metabolism Studies for Ester‑Type Anesthetics

Because risocaine is a pure PABA ester without tertiary amine substitutions (unlike procaine or tetracaine), it serves as a clean model substrate for studying carboxylesterase‑mediated hydrolysis . Its intermediate chain length (C3) places it at the midpoint of the parabolic hydrolysis‑rate curve, allowing researchers to probe the transition from chain‑length‑limited diffusion to steric‑hindrance‑limited kinetics [1]. This makes risocaine particularly valuable for enzymology studies comparing hCE‑1 and hCE‑2 substrate specificity.

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